N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound contains a furan ring, a pyrazine ring, and a pyridine ring, making it a complex heterocyclic structure. The presence of these rings contributes to its unique chemical properties and potential for various applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit cytotoxic effects towards lung carcinoma cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit cytotoxic effects, which could suggest a potential interaction with cellular components leading to cell death .
Biochemical Pathways
Similar compounds have been shown to exhibit cytotoxic effects, suggesting that they may interfere with cellular processes and pathways essential for cell survival .
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects, suggesting that they may induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 3-(furan-2-yl)pyrazine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyrazin-2-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a furan ring.
N-(furan-2-ylmethylidene)-4,6-dimethyl-1-(5-phenylamino-1,3,4-oxadiazol-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-amine: Contains a furan ring and a pyrazine ring but with different substituents.
Uniqueness
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of furan, pyrazine, and pyridine rings, which contribute to its distinct chemical properties and potential biological activities. The presence of these rings allows for diverse chemical reactions and interactions with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c19-22(20,11-3-1-5-15-9-11)18-10-12-14(17-7-6-16-12)13-4-2-8-21-13/h1-9,18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRPOUVTZVCQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.